Cas no 1781581-87-0 (2-Cyano-5-methoxy-4-methylbenzoic acid)

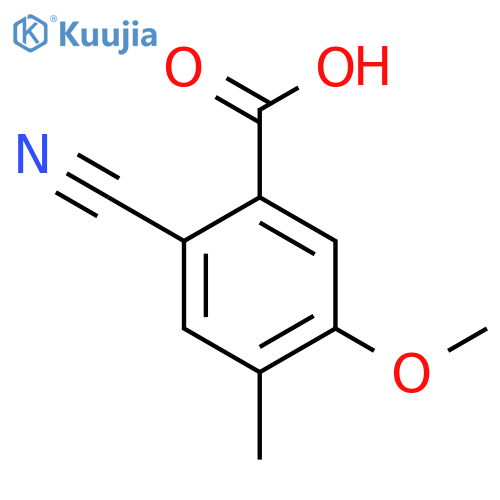

1781581-87-0 structure

商品名:2-Cyano-5-methoxy-4-methylbenzoic acid

CAS番号:1781581-87-0

MF:C10H9NO3

メガワット:191.183362722397

CID:5001858

2-Cyano-5-methoxy-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-5-methoxy-4-methylbenzoic acid

-

- インチ: 1S/C10H9NO3/c1-6-3-7(5-11)8(10(12)13)4-9(6)14-2/h3-4H,1-2H3,(H,12,13)

- InChIKey: CJKBPMMTQIQKOX-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C(=O)O)C(C#N)=CC=1C

計算された属性

- せいみつぶんしりょう: 191.058

- どういたいしつりょう: 191.058

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 70.3

2-Cyano-5-methoxy-4-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013893-1g |

2-Cyano-5-methoxy-4-methylbenzoic acid |

1781581-87-0 | 97% | 1g |

1,579.40 USD | 2021-07-05 | |

| Alichem | A010013893-500mg |

2-Cyano-5-methoxy-4-methylbenzoic acid |

1781581-87-0 | 97% | 500mg |

823.15 USD | 2021-07-05 | |

| Alichem | A010013893-250mg |

2-Cyano-5-methoxy-4-methylbenzoic acid |

1781581-87-0 | 97% | 250mg |

489.60 USD | 2021-07-05 |

2-Cyano-5-methoxy-4-methylbenzoic acid 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1781581-87-0 (2-Cyano-5-methoxy-4-methylbenzoic acid) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量